KRC-108
CAS No.:
Cat. No.: VC0548038
Molecular Formula: C20H20N6O
Molecular Weight: 360.4 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H20N6O |
---|---|
Molecular Weight | 360.4 g/mol |
IUPAC Name | 3-(1,3-benzoxazol-2-yl)-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
Standard InChI | InChI=1S/C20H20N6O/c21-19-16(20-25-17-3-1-2-4-18(17)27-20)9-13(10-23-19)14-11-24-26(12-14)15-5-7-22-8-6-15/h1-4,9-12,15,22H,5-8H2,(H2,21,23) |
Standard InChI Key | NLOGXCAMKYLWJP-UHFFFAOYSA-N |
SMILES | C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4 |
Canonical SMILES | C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties of KRC-108
KRC-108, chemically known as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, belongs to the aminopyridine class substituted with benzoxazole . The compound has been specifically designed as a kinase inhibitor with favorable drug-like properties. For experimental purposes, KRC-108 is typically dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mM and stored at –20°C to maintain stability . The molecular structure of KRC-108 enables it to interact effectively with the ATP-binding pockets of several kinases, accounting for its multi-kinase inhibitory activity.
The compound is registered with CAS Number 1146944-35-5 and has been synthesized following procedures described by Cho et al. in 2010 . Pharmacological characterization studies have revealed that KRC-108 possesses favorable properties for drug development, including appropriate pharmacokinetics, limited cytochrome P450 enzyme inhibition, good microsomal stability, and acceptable acute toxicity profiles . These characteristics suggest that KRC-108 may be suitable for further development as a therapeutic agent with potentially manageable side effects.
Kinase Inhibitory Profile
Multi-Kinase Inhibition Spectrum
KRC-108 exhibits a broad spectrum of kinase inhibition, with varying potencies against different targets. Time-resolved fluorescence-based assays have established the inhibitory constants against several kinases, as presented in Table 1.
Kinase Target | IC50 Value (nM) |
---|---|
TrkA | 43.3 |
Flt3 | 30 |
c-Met | 80 |
ALK | 780 |
Aurora A | 590 |
Table 1: Inhibitory potency of KRC-108 against various kinase targets
This multi-kinase inhibition profile distinguishes KRC-108 from single-target kinase inhibitors and may contribute to its effectiveness against cancer cells that rely on multiple kinase signaling pathways for survival and proliferation. Notably, KRC-108 demonstrates particularly strong inhibition of TrkA, Flt3, and c-Met kinases, with IC50 values in the low nanomolar range .
Specificity Against Oncogenic Variants
An important feature of KRC-108 is its enhanced activity against certain oncogenic kinase variants. Studies have shown that KRC-108 inhibits oncogenic c-Met mutants (M1250T and Y1230D) more potently than wild-type c-Met . This preferential targeting of oncogenic variants could potentially improve the therapeutic window and reduce off-target effects when treating cancers driven by these specific mutations. The ability to selectively target oncogenic kinase forms makes KRC-108 particularly interesting for precision oncology applications.
Anti-Cancer Mechanisms of KRC-108
Growth Inhibition and Cytotoxicity
KRC-108 demonstrates significant anti-proliferative activity against various cancer cell lines. Cytotoxicity assays have shown that the growth inhibition (GI50) values for KRC-108 range from 0.01 to 4.22 μM across different cancer cell types . Particularly notable is its effect on KM12C colon cancer cells, which harbor the TPM3-NTRK1 fusion gene leading to constitutive TrkA activation. In these cells, KRC-108 exhibited a GI50 of 220 nM, indicating its substantial potency against TrkA-driven cancers .
The compound's growth inhibitory effects appear to be mediated through multiple cellular mechanisms. Treatment with KRC-108 leads to decreased expression of cyclin D1, which corresponds with G1 phase cell cycle arrest . For example, in KM12C cells, the population in G1 phase increased from 66.6% (DMSO control) to 77.0% following treatment with 1 μM KRC-108 . Additionally, KRC-108 induces apoptotic cell death, as evidenced by increased PARP cleavage in treated cells at concentrations exceeding 1 μM .
Cell Cycle Regulation and Apoptosis
Further investigation into the mechanisms of KRC-108 has revealed dual effects on cell cycle progression and programmed cell death. In addition to the G1 arrest observed in TrkA fusion-positive cells, studies in HT-29 colorectal cancer cells showed that KRC-108 could induce G2/M arrest through inhibition of Aurora A kinase activity . This was accompanied by decreased expression of cell cycle regulators cyclin B1 and CDC2 .
The apoptotic effects of KRC-108 have been confirmed through multiple assays, including PARP cleavage analysis and flow cytometry . These findings suggest that KRC-108's anti-cancer activity stems from its ability to simultaneously disrupt cell cycle progression at multiple checkpoints and trigger programmed cell death pathways, likely as a consequence of its inhibition of several cancer-associated kinases.
Effects on Cell Migration and Invasion
KRC-108 significantly inhibits cancer cell migration, as demonstrated in wound-healing assays. When KM12C cells were allowed to migrate into artificially created wounds for 24 hours, untreated cells recovered 41.8% of the wound area, while cells treated with 1 μM and 10 μM KRC-108 only recovered 31.2% and 17.2% of the wound area, respectively . This dose-dependent inhibition of migration suggests that KRC-108 may have potential in preventing cancer metastasis.
Similar anti-migratory effects were observed in HT-29 colorectal cancer cells, further supporting the compound's ability to suppress this critical aspect of cancer progression . The inhibition of migration may be related to KRC-108's effects on kinases that regulate cytoskeletal dynamics and cell motility, including c-Met and TrkA.
Induction of Autophagy
An interesting aspect of KRC-108's cellular effects is its ability to induce autophagy. Treatment of KM12C cells with KRC-108 resulted in increased vacuole formation that appeared to be autophagic in nature . This was confirmed through LC3 puncta assays and western blotting, which showed induction of LC3 protein (a marker of autophagy) following treatment with 10 μM KRC-108 . The formation of LC3 puncta was also visualized using GFP-LC3, providing further evidence for KRC-108-induced autophagosome formation.
In Vitro Efficacy Studies
Activity Against TrkA Fusion-Positive Cancer Cells
KRC-108 shows particularly promising activity against cancer cells harboring TrkA fusion proteins. KM12C colon cancer cells, which express the TPM3-NTRK1 fusion gene leading to constitutive TrkA activation, are highly sensitive to KRC-108 treatment . This specificity is significant because TrkA fusions have been identified as oncogenic drivers in various cancer types, including colorectal, lung, and pediatric cancers.
The inhibition of TrkA signaling by KRC-108 in these cells results in significant suppression of downstream pathways that promote cancer cell survival and proliferation. This targeted activity positions KRC-108 as a potential therapeutic option for cancers characterized by TrkA fusion events, similar to approved drugs like larotrectinib and entrectinib which are used as tissue-agnostic therapies for Trk fusion-positive cancers .
Synergistic Effects with Chemotherapeutic Agents
KRC-108 demonstrates significant synergism when combined with standard chemotherapeutic agents. Studies examining the combination of KRC-108 with 5-fluorouracil (5-FU), a standard chemotherapy for colorectal cancer, revealed enhanced anti-cancer effects. The combination index (CI) was calculated as 0.579, indicating a synergistic interaction between the two compounds .
For these combination studies, the ratio of KRC-108 to 5-FU was determined to be 1:13.3, based on their respective GI50 values (220 nM for KRC-108 and 2.90 μM for 5-FU) . This synergism suggests that adding KRC-108 to 5-FU-based treatment regimens could potentially improve therapeutic outcomes for colorectal cancer patients, possibly allowing for dose reductions of standard chemotherapy and consequently decreased toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume